molecular formula C21H18F6O3S B12368647 (1S,2R)-4-[(5R)-2,4-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]-2-fluoro-7-(trifluoromethylsulfonyl)-2,3-dihydro-1H-inden-1-ol

(1S,2R)-4-[(5R)-2,4-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]-2-fluoro-7-(trifluoromethylsulfonyl)-2,3-dihydro-1H-inden-1-ol

Cat. No.: B12368647
M. Wt: 464.4 g/mol
InChI Key: ATKXORIKCDITGR-OWDMVUQNSA-N
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Description

(1S,2R)-4-[(5R)-2,4-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]-2-fluoro-7-(trifluoromethylsulfonyl)-2,3-dihydro-1H-inden-1-ol is a complex organic compound with a unique structure This compound is characterized by multiple fluorine atoms and a trifluoromethylsulfonyl group, which contribute to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-4-[(5R)-2,4-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]-2-fluoro-7-(trifluoromethylsulfonyl)-2,3-dihydro-1H-inden-1-ol involves multiple steps, including the introduction of fluorine atoms and the formation of the trifluoromethylsulfonyl group. The synthetic route typically starts with the preparation of the benzo[7]annulene core, followed by the introduction of fluorine atoms through electrophilic fluorination reactions. The trifluoromethylsulfonyl group is then introduced using a sulfonylation reaction with trifluoromethanesulfonic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The purification process typically involves chromatography techniques to isolate the desired product from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-4-[(5R)-2,4-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]-2-fluoro-7-(trifluoromethylsulfonyl)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atoms and trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R)-4-[(5R)-2,4-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]-2-fluoro-7-(trifluoromethylsulfonyl)-2,3-dihydro-1H-inden-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorine atoms and trifluoromethylsulfonyl group may enhance its binding affinity to biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its fluorine content provides desirable properties, such as chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of (1S,2R)-4-[(5R)-2,4-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]-2-fluoro-7-(trifluoromethylsulfonyl)-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethylsulfonyl group may enhance its binding affinity to enzymes or receptors, modulating their activity. The compound may also interact with cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-4-[(5R)-2,4-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]-2-fluoro-7-(trifluoromethylsulfonyl)-2,3-dihydro-1H-inden-1-ol
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the presence of the trifluoromethylsulfonyl group

Properties

Molecular Formula

C21H18F6O3S

Molecular Weight

464.4 g/mol

IUPAC Name

(1S,2R)-4-[(5R)-2,4-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]-2-fluoro-7-(trifluoromethylsulfonyl)-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C21H18F6O3S/c22-11-7-10-3-1-2-4-13(18(10)15(23)8-11)12-5-6-17(31(29,30)21(25,26)27)19-14(12)9-16(24)20(19)28/h5-8,13,16,20,28H,1-4,9H2/t13-,16-,20-/m1/s1

InChI Key

ATKXORIKCDITGR-OWDMVUQNSA-N

Isomeric SMILES

C1CCC2=C([C@H](C1)C3=C4C[C@H]([C@H](C4=C(C=C3)S(=O)(=O)C(F)(F)F)O)F)C(=CC(=C2)F)F

Canonical SMILES

C1CCC2=C(C(C1)C3=C4CC(C(C4=C(C=C3)S(=O)(=O)C(F)(F)F)O)F)C(=CC(=C2)F)F

Origin of Product

United States

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